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molecular formula C10H12N4O3 B8342283 Ethyl 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B8342283
M. Wt: 236.23 g/mol
InChI Key: NRETULAENUBVRZ-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate (1.206 mmol, 0.285 g) was dissolved in ethanol (7 ml) and cooled to 0° C. with an ice bath. NaOH 1 M solution (3 ml) was added, the ice bath was removed and the mixture was heated to 60° C. for 1.5 h. Ethanol was evaporated and the residue was diluted with MTBE. The mixture was again cooled with an ice bath and acidified with 2 M HCl. The mixture was warmed to RT and stirred overnight. Water, MTBE and DCM were added, but the precipitate did not dissolve. The organic phase and the water phase were combined and evaporated. 0.336 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 2.27 (s, 3H), 4.16 (s, 3H), 7.01 (s, 1H).
Quantity
0.285 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[CH:5][C:4]([C:8]2[O:12][N:11]=[C:10]([C:13]([O:15]CC)=[O:14])[N:9]=2)=[N:3]1.[OH-].[Na+]>C(O)C>[CH3:1][N:2]1[C:6]([CH3:7])=[CH:5][C:4]([C:8]2[O:12][N:11]=[C:10]([C:13]([OH:15])=[O:14])[N:9]=2)=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.285 g
Type
reactant
Smiles
CN1N=C(C=C1C)C1=NC(=NO1)C(=O)OCC
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
3 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with MTBE
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again cooled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT
ADDITION
Type
ADDITION
Details
Water, MTBE and DCM were added
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate did not dissolve
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=C(C=C1C)C1=NC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.336 g
YIELD: CALCULATEDPERCENTYIELD 133.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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